![molecular formula C34H54FeP2 B2697106 Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223121-01-5](/img/no-structure.png)
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sold in collaboration with Solvias AG
Wissenschaftliche Forschungsanwendungen
Cyclopentene Derivatives in Synthesis
Cyclopentene derivatives are valuable in organic synthesis, offering versatile intermediates for constructing complex molecules. For instance, enantioselective syntheses of carbanucleosides from Pauson-Khand adduct of trimethylsilylacetylene and norbornadiene have been reported, where cyclopentenone derivatives serve as key intermediates. This methodology has enabled the synthesis of significant nucleoside analogs like (-)-Carbavir and (-)-Abacavir with high enantioselectivity, highlighting the utility of cyclopentene derivatives in the synthesis of biologically active compounds (Vázquez-Romero et al., 2008).
Phosphane Ligands in Catalysis
Phosphane ligands, particularly those with diphenylphosphanyl groups, are critical in catalytic applications. Their structural and electronic properties significantly influence catalytic activity and selectivity. New iron cyclopentadienyl complexes bearing different phosphane co-ligands have been synthesized, demonstrating the influence of ligand structure on the cytotoxicity of these compounds. This research suggests potential applications in medicinal chemistry, where such complexes could be used in targeted cancer therapies (Pilon et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentene", "Di-tert-butyl phosphite", "1-Diphenylphosphino-2-propanol", "Iron(II) chloride", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Toluene" ], "Reaction": [ "Step 1: Synthesis of 1-Diphenylphosphino-2-propanol by reacting diphenylphosphine with epichlorohydrin in the presence of sodium hydroxide.", "Step 2: Synthesis of Di-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane by reacting Di-tert-butyl phosphite with 1-Diphenylphosphino-2-propanol in the presence of cyclopentene and a catalytic amount of hydrochloric acid.", "Step 3: Synthesis of Iron(II) complex by reacting Iron(II) chloride with Di-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane in the presence of sodium borohydride.", "Step 4: Purification of the Iron(II) complex by recrystallization from toluene/methanol mixture.", "Step 5: Formation of Carbanide by reacting the Iron(II) complex with a suitable carbanide source." ] } | |
CAS-Nummer |
223121-01-5 |
Molekularformel |
C34H54FeP2 |
Molekulargewicht |
580.599 |
IUPAC-Name |
carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H8.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
InChI-Schlüssel |
GXDKNCVYLBKISD-LXHVPJHHSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC=CC1.[Fe+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


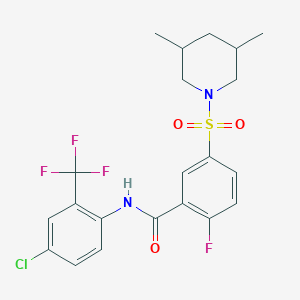
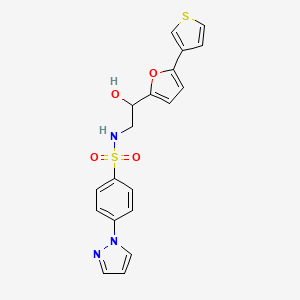
![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)


![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]propanamide](/img/structure/B2697033.png)
![2-(2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B2697035.png)
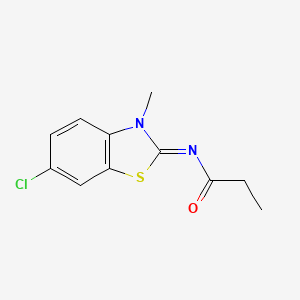
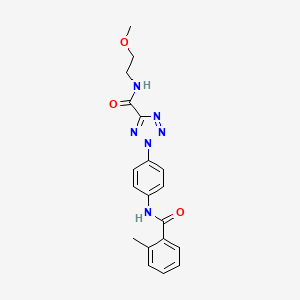
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2697038.png)
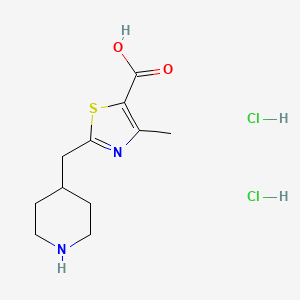
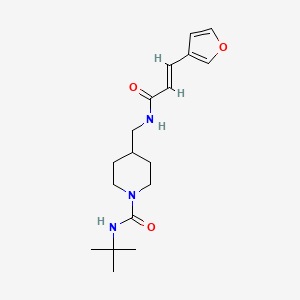

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2697046.png)
